alpha-l-Fucofuranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

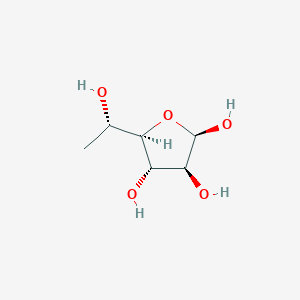

α-L-Fucofuranose ist ein Monosaccharid, das zur Klasse der Hexosen gehört. Es ist ein sechsfachiger Zucker und ein Desoxyzucker, d. h. es fehlt ihm an einer Hydroxylgruppe an einem seiner Kohlenstoffatome. Diese Verbindung ist eine Furanoseform von Fucose, d. h. sie hat eine fünfgliedrige Ringstruktur. α-L-Fucofuranose kommt in verschiedenen biologischen Systemen vor und spielt eine wichtige Rolle in mehreren biochemischen Prozessen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

α-L-Fucofuranose kann durch verschiedene chemische und enzymatische Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Verwendung von Glykosylierungsreaktionen, bei denen ein Fucosyl-Donor unter bestimmten Bedingungen mit einem Akzeptormolekül umgesetzt wird. Eine enzymatische Synthese unter Verwendung von α-L-Fucosidasen ist eine weitere Methode, bei der diese Enzyme die Hydrolyse von Fucosiden oder den Transfer von Fucosylresten katalysieren, um α-L-Fucofuranose zu erzeugen .

Industrielle Produktionsverfahren

Die industrielle Produktion von α-L-Fucofuranose beinhaltet häufig die Verwendung von mikrobiellen Fermentationsprozessen. Bestimmte Bakterien- oder Pilzstämme werden unter kontrollierten Bedingungen kultiviert, um die gewünschte Verbindung zu produzieren. Die Fermentationsbrühe wird dann verarbeitet, um α-L-Fucofuranose zu isolieren und zu reinigen .

Chemische Reaktionsanalyse

Arten von Reaktionen

α-L-Fucofuranose unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Verbindung für verschiedene Anwendungen zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden, um α-L-Fucofuranose zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um α-L-Fucofuranose zu reduzieren.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Halogenide oder Amine unter sauren oder basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von α-L-Fucofuranose Fucuronsäure erzeugen, während die Reduktion Fucitol ergeben kann .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-l-Fucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce fucuronic acid, while reduction can yield fucitol .

Wissenschaftliche Forschungsanwendungen

α-L-Fucofuranose hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexer Kohlenhydrate und Glykokonjugate verwendet.

Biologie: α-L-Fucofuranose ist an Zellsignal- und Erkennungsprozessen beteiligt. Es ist ein Bestandteil von Glykoproteinen und Glykolipiden.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, einschließlich ihrer Rolle in der Immunmodulation und als Biomarker für bestimmte Krankheiten.

Industrie: α-L-Fucofuranose wird bei der Herstellung von fucosylierten humanen Milch-Oligosacchariden verwendet, die positive Auswirkungen auf die Gesundheit von Säuglingen haben

Wirkmechanismus

α-L-Fucofuranose übt seine Wirkungen über verschiedene molekulare Mechanismen aus. Es interagiert mit spezifischen Rezeptoren und Enzymen in biologischen Systemen. Beispielsweise kann es an Lektine binden, die Proteine sind, die bestimmte Kohlenhydratstrukturen erkennen und binden. Diese Interaktion kann Signalwege auslösen, die an Immunantworten und Zellkommunikation beteiligt sind .

Wirkmechanismus

Alpha-l-Fucofuranose exerts its effects through various molecular mechanisms. It interacts with specific receptors and enzymes in biological systems. For example, it can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This interaction can trigger signaling pathways involved in immune responses and cell communication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

β-L-Fucofuranose: Ein weiteres Isomer von Fucose mit einer anderen anomeren Konfiguration.

α-L-Fucopyranose: Eine Pyranoseform von Fucose mit einer sechsgliedrigen Ringstruktur.

β-L-Fucopyranose: Ein weiteres Isomer mit einer Pyranoseform und einer anderen anomeren Konfiguration

Einzigartigkeit

α-L-Fucofuranose ist aufgrund seiner spezifischen Furanose-Ringstruktur und seiner Rolle in verschiedenen biologischen Prozessen einzigartig. Seine Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen, und seine Anwendungen in verschiedenen Bereichen machen es zu einer wertvollen Verbindung für Forschungs- und industrielle Zwecke.

Eigenschaften

CAS-Nummer |

130648-27-0 |

|---|---|

Molekularformel |

C6H12O5 |

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

(2R,3S,4S,5R)-5-[(1S)-1-hydroxyethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6+/m0/s1 |

InChI-Schlüssel |

AFNUZVCFKQUDBJ-FQJSGBEDSA-N |

Isomerische SMILES |

C[C@@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O |

Kanonische SMILES |

CC(C1C(C(C(O1)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)